The Discovery of Creatine Riboside in Untargeted Metabolomics: A Technical Guide
The Discovery of Creatine Riboside in Untargeted Metabolomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool in biomarker discovery and understanding disease pathology. Untargeted metabolomics, in particular, offers an unbiased approach to identifying novel metabolites that may serve as indicators of disease states. This technical guide provides an in-depth overview of the discovery of a novel cancer-associated metabolite, creatine riboside, through untargeted metabolomics. We will delve into the experimental protocols, quantitative data, and the underlying biological pathways associated with this significant finding.
Creatine riboside was first identified in an untargeted metabolomics analysis of urine samples from patients with non-small cell lung cancer (NSCLC).[1][2] Subsequent research has established it as a cancer cell-derived metabolite linked to arginine auxotrophy and a poor prognosis in lung and liver cancer.[2][3][4] Its discovery highlights the potential of untargeted metabolomics to uncover previously unknown metabolic alterations in cancer, opening new avenues for diagnostics and therapeutic interventions.
Experimental Protocols
The identification and quantification of creatine riboside have been achieved through the use of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following protocols are based on the methodologies described in the key publications that led to the discovery and characterization of creatine riboside.
Untargeted Metabolomics for Discovery
The initial discovery of creatine riboside was made using an untargeted approach to compare the metabolic profiles of urine from NSCLC patients and healthy controls. While the exact parameters from the initial discovery have not been detailed in a dedicated publication, a comprehensive, validated method for the quantification of creatine riboside and related metabolites was subsequently published by Patel et al. (2020), which provides a robust protocol that can be adapted for untargeted analysis.[5][6][7]
Sample Preparation (Urine)
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Thaw frozen urine samples on ice.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.
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Transfer 50 µL of the supernatant to a new microcentrifuge tube.
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Add 200 µL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled creatine riboside) to precipitate proteins.
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Vortex for 1 minute.
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Incubate at -20°C for 30 minutes.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 50 µL of 50:50 acetonitrile:water for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
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Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar metabolites like creatine riboside.[7]
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Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.
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Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for untargeted analysis to obtain accurate mass measurements for feature detection and identification.
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire both full scan MS and MS/MS spectra.
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Collision Energy: Ramped collision energy to obtain informative fragment spectra for identification.
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Data Processing and Analysis
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Peak Picking and Alignment: Raw data is processed using software such as XCMS, MS-DIAL, or Compound Discoverer to detect, align, and quantify metabolic features across all samples.
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Statistical Analysis: Multivariate statistical analysis (e.g., PCA, PLS-DA) is used to identify features that are significantly different between cancer patients and controls.
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Metabolite Identification: The accurate mass and fragmentation pattern of the significant feature corresponding to creatine riboside are compared against metabolite databases (e.g., METLIN, HMDB) and a synthesized chemical standard for confident identification.
Targeted Quantitative Analysis
Following its discovery, a sensitive and specific UPLC-MS/MS method was developed for the routine quantification of creatine riboside in biological samples.[5][6][7]
UPLC-MS/MS Parameters (Multiple Reaction Monitoring - MRM)
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Mass Spectrometer: Triple quadrupole mass spectrometer
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MRM Transitions:
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Creatine Riboside: m/z 264.1 → 132.1
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Creatinine Riboside: m/z 246.1 → 114.0
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Creatine: m/z 132.1 → 44.2
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Creatinine: m/z 114.1 → 44.2
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Internal Standard: Stable isotope-labeled creatine riboside (m/z 267.1 → 135.1) is used for accurate quantification.
Quantitative Data
Untargeted and targeted metabolomics studies have consistently shown elevated levels of creatine riboside in cancer patients, particularly those with NSCLC. The following tables summarize key quantitative findings from the literature.
| Analyte | Sample Type | Comparison | Fold Change / Observation | P-value | Reference |
| Creatine Riboside | Urine | NSCLC (Stage I/II) vs. Controls | Significantly elevated in NSCLC | <0.0001 | [8] |
| Creatine Riboside | Tissue | NSCLC Tumor vs. Adjacent Normal | 19-fold higher in tumor tissue | <0.00001 | [8] |
| Creatine Riboside | Tissue | NSCLC Tumor (n=80) vs. Non-tumor (n=67) | Significantly elevated in tumor | <0.0001 | [2][3] |
| Creatine Riboside | Urine | High vs. Low levels in NSCLC patients | High levels associated with poor prognosis | - | [2] |
| Cell Line Analysis | Observation | Reference |
| NSCLC and HCC cell lines vs. normal bronchial epithelial cells | Higher levels of creatine riboside detected in cancer cell lines. | [3] |
Biological Signaling Pathways
The elevated production of creatine riboside in cancer is a consequence of metabolic reprogramming, specifically the dysregulation of the urea cycle and the pentose phosphate pathway (PPP).
Creatine Biosynthesis and Degradation
Under normal physiological conditions, creatine is synthesized from the amino acids glycine and arginine in a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][9][10][11][12] Creatine is then non-enzymatically converted to creatinine.
References
- 1. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Creatine riboside is a cancer cell-derived metabolite associated with arginine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Creatine - Wikipedia [en.wikipedia.org]
- 10. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
